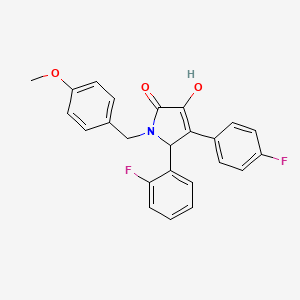
5-(2-fluorophenyl)-4-(4-fluorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- この化合物は、独特な構造を持つ複雑な有機分子です。以下に詳細を説明します。
- コア構造はジヒドロ-2H-ピロール-2-オン であり、ピロール環とラクトン(環状エステル)環が融合したものです。
- このコアへの置換基には、以下が含まれます。
2-フルオロフェニル: 位置5に存在する基
4-フルオロフェニル: 位置4に存在する基
3-ヒドロキシ: 位置3に存在する基
4-メトキシベンジル: 位置1に存在する基
- この化合物は、官能基が複雑に配置されているため、合成化学者と研究者の両方にとって興味深いものです。
製法
合成経路:
工業生産:
化学反応解析
一般的な試薬と条件:
主な生成物: 官能基が修飾された様々な誘導体。
科学研究への応用
化学: より複雑な分子の構成要素として使用されます。
生物学: 潜在的な生物活性(例えば、酵素阻害剤やリガンドとして)について調査されています。
医学: 独特の構造から、創薬への応用が期待されています。
産業: 複雑な構造のため、応用は限られています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-3-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrolidone Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorophenyl Groups: Fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups through reactions with reagents like methanol and hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.
Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, the compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities. Research into its biological effects could lead to the development of new therapeutic agents.
Industry
Industrially, the compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
作用機序
標的: この化合物は、酵素、受容体、またはその他の生体分子と相互作用する可能性があります。
経路: 特定の経路を解明するには、さらなる研究が必要です。
類似化合物との比較
類似化合物:
特性
分子式 |
C24H19F2NO3 |
|---|---|
分子量 |
407.4 g/mol |
IUPAC名 |
2-(2-fluorophenyl)-3-(4-fluorophenyl)-4-hydroxy-1-[(4-methoxyphenyl)methyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H19F2NO3/c1-30-18-12-6-15(7-13-18)14-27-22(19-4-2-3-5-20(19)26)21(23(28)24(27)29)16-8-10-17(25)11-9-16/h2-13,22,28H,14H2,1H3 |
InChIキー |
GGHVOOLGZDGBBJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



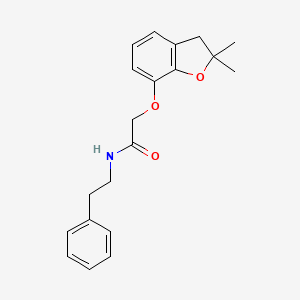
![Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B11278491.png)
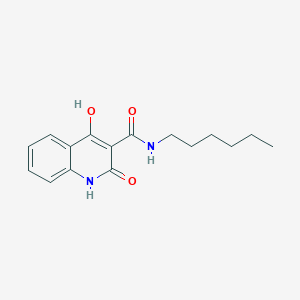
![2-{[1-(2-Hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11278508.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B11278509.png)
![ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/structure/B11278516.png)
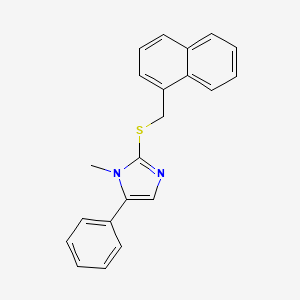

![3-(4-Fluorophenyl)-6-[4-(pyrrolidine-1-carbonyl)piperidin-1-YL]pyridazine](/img/structure/B11278543.png)
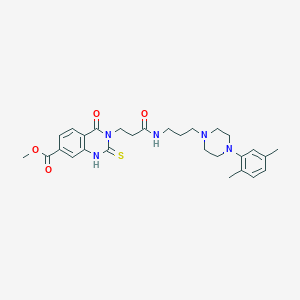
![Dimethyl 2-({[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11278555.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide](/img/structure/B11278556.png)
![2-(3,4-Dimethyl-7-oxoisoxazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B11278562.png)
